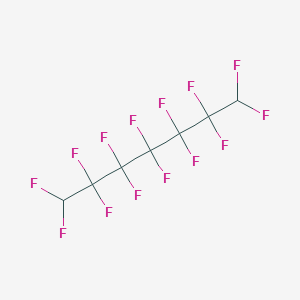
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is a perfluorinated carbon chain compound, which means that all the hydrogen atoms typically found in heptane have been replaced by fluorine atoms. This complete fluorination results in a compound with unique physical and chemical properties, such as high thermal stability and chemical inertness. While the specific compound is not directly discussed in the provided papers, the synthesis and properties of related fluorinated compounds are explored, which can give insights into the behavior and characteristics of tetradecafluoroheptane.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of strong fluorinating agents or the substitution of fluorine atoms into organic molecules. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, the synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione was developed through a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester . These methods could potentially be adapted for the synthesis of tetradecafluoroheptane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Fluorinated compounds often exhibit unique structural characteristics due to the small size and high electronegativity of fluorine atoms. For example, the molecular structures of certain fluorinated benzene derivatives were confirmed by X-ray crystallography, which revealed unusually large bond angles around phosphorus atoms . The structure of 1,6,7,10-tetramethylfluoranthene was found to be twisted due to steric hindrance . These findings suggest that the molecular structure of tetradecafluoroheptane would also be influenced by the presence of fluorine atoms, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can vary significantly from their non-fluorinated counterparts. For example, the thermolysis of 1,2,3,4,7,7-hexafluorobicyclo[2,2,1]hepta-2,5-diene resulted in the formation of tetrafluorobenzene and other fluorinated cyclic compounds . Nucleophilic and radical attacks on fluorinated compounds also show unique selectivity and product distribution . These studies provide a foundation for understanding how tetradecafluoroheptane might behave under different chemical reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the strong carbon-fluorine bonds and the overall electronegativity of the molecule. For instance, fluorinated compounds are known for their high thermal stability and resistance to chemical reagents . The electrochemical properties of fluorinated aromatic compounds have also been studied, revealing insights into their redox behavior . These properties are crucial for applications in materials science and chemical engineering, and similar investigations could be expected for tetradecafluoroheptane.
Scientific Research Applications
Environmental Degradation and Fate
Perfluoroalkyl chemicals, including tetradecafluoroheptane, have been widely used in industrial and commercial applications due to their stability and resistance to degradation. However, their environmental fate, particularly the microbial degradation pathways leading to perfluoroalkyl carboxylic acids and sulfonic acids, is of significant concern due to their persistent and toxic profiles. Laboratory investigations into precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives have provided insights into their biodegradability, defluorination potential, and novel degradation intermediates (Liu & Avendaño, 2013).
Chemical Synthesis and Crystal Engineering
Tetradecafluoroheptane and its derivatives have also been investigated in the context of organic electronics. For example, rubrene and its derivatives, known for their luminescent properties and high charge carrier mobility, are synthesized using perfluorinated compounds to improve electronic properties. This highlights the role of perfluorinated compounds in the development of organic electronic materials (Douglas, Clapham, & Murphy, 2020).
Health Risks of Fluorinated Alternatives
The shift towards short-chain fluorinated alternatives, due to concerns over the persistence and toxicity of long-chain perfluorinated compounds, has led to investigations into their toxicity. Studies have indicated that these alternatives might have comparable or even more significant toxicities, emphasizing the need for further toxicological assessments (Wang et al., 2019).
Material Synthesis and Applications
Perfluorinated compounds are crucial in synthesizing and characterizing materials like Polytetrafluoroethylene (PTFE), which is known for its chemical inertness, hydrophobicity, excellent thermal stability, and low friction coefficient. These properties make PTFE and its derivatives essential in a wide range of applications, from coatings and lubricants to medical applications (Puts, Crouse, & Améduri, 2019).
Environmental and Human Health Risk Assessments
Research into perfluorohexanoic acid (PFHxA), a related perfluoroalkyl acid, has provided insights into the risk assessments associated with these chemicals. Studies have derived a chronic human health-based reference dose for PFHxA, indicating low human health risks at environmental concentration levels, contributing to the broader understanding of the safety and impact of perfluorinated compounds (Anderson et al., 2019).
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPYLPQINQEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610223 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
CAS RN |
19493-30-2 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

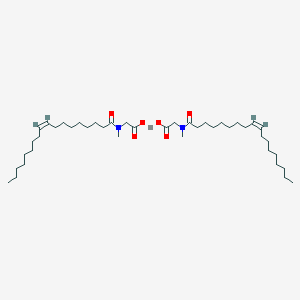
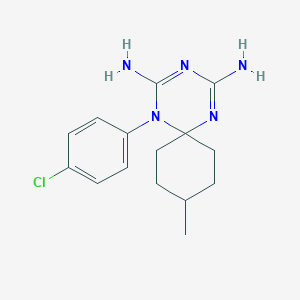
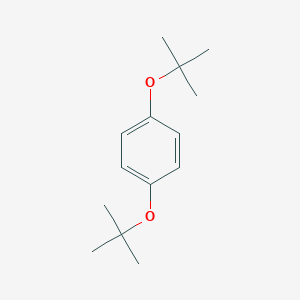
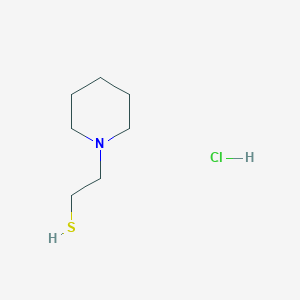
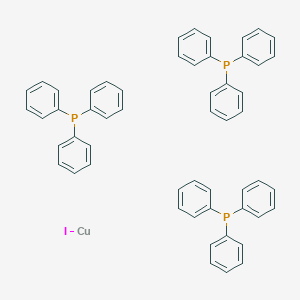
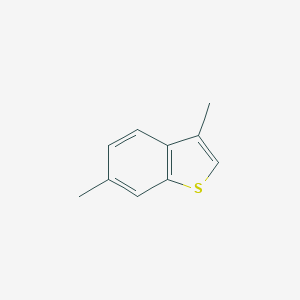
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
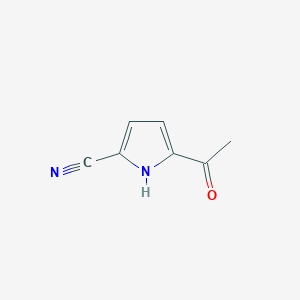
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
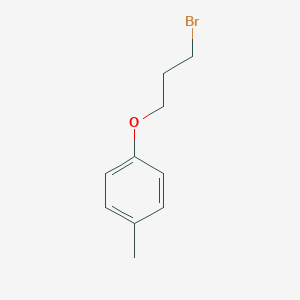
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
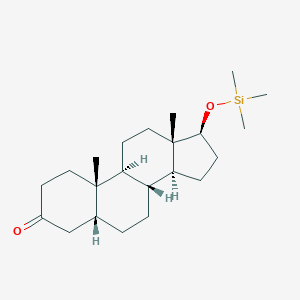
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)